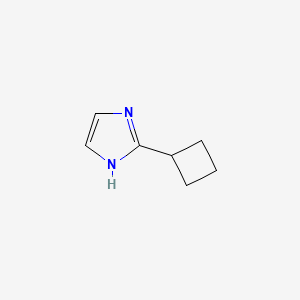

2-Cyclobutyl-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govbenthamdirect.com Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into the design of new therapeutic agents. ijsrtjournal.combiomedpharmajournal.org The imidazole nucleus is electron-rich and amphoteric, meaning it can act as both a weak acid and a weak base. biomedpharmajournal.orgresearchgate.net This characteristic, along with its planarity and polarity, enhances the pharmacokinetic properties of molecules containing it. biomedpharmajournal.org

The significance of the imidazole scaffold lies in its versatile binding capabilities. The nitrogen atoms can participate in hydrogen bonding, coordination with metal ions, and various other noncovalent interactions such as ion-dipole, cation-π, and van der Waals forces. nih.govbenthamdirect.comnih.gov This allows imidazole-containing compounds to interact effectively with a wide array of biological targets, including enzymes, proteins, and receptors. nih.govbenthamdirect.com Consequently, these compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and antihypertensive properties. nih.govresearchgate.netwikipedia.org

The imidazole ring is a common feature in many natural products essential to life, such as the amino acid histidine, the neurotransmitter histamine (B1213489), and in the structure of purines, which are fundamental components of DNA and RNA. nih.govwikipedia.org This prevalence in nature underscores its biological compatibility and importance. The proven track record of imidazole derivatives as successful drugs has cemented their role in modern drug discovery, with researchers continuously exploring new modifications to the scaffold to develop more potent and selective therapies. nih.govijsrtjournal.com

Historical Context of Imidazole-Based Therapeutic Agents

The history of imidazole chemistry began in 1858 when the German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and ammonia (B1221849). ijsrtjournal.comwikipedia.orgresearchgate.net Initially named "glyoxaline," this discovery laid the groundwork for the exploration of a new class of heterocyclic compounds. wikipedia.org For many years, research focused on understanding the fundamental properties and reactivity of the imidazole ring.

The therapeutic potential of imidazoles became strikingly apparent in the 20th century. An early example of a naturally occurring imidazole-based antibiotic is azomycin (B20884) (2-nitroimidazole), which was first isolated in 1953. mdpi.com The subsequent development of synthetic nitroimidazole derivatives, such as metronidazole, revolutionized the treatment of anaerobic bacterial and protozoal infections. ijsrtjournal.com

A landmark moment in the history of imidazole-based drugs was the development of cimetidine (B194882) in the 1970s. researchgate.netmdpi.com As a histamine H2 receptor antagonist, cimetidine effectively reduced stomach acid production and became a blockbuster drug for treating peptic ulcers. mdpi.com This success spurred immense interest in the imidazole scaffold, demonstrating its potential for creating highly selective drugs targeting specific biological receptors. researchgate.net Following this, a multitude of imidazole-containing drugs have been developed and marketed, including the antifungal agent ketoconazole (B1673606) and the antihypertensive drug losartan, each targeting different biological pathways but sharing the versatile imidazole core. mdpi.com

Overview of 2-Cyclobutyl-1H-imidazole within Contemporary Imidazole Chemistry

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| CAS Number | 89943-00-0 bldpharm.com |

While extensive research focusing exclusively on the biological activities of this compound is not widely available in published literature, its importance is evident from its use as a synthetic intermediate or building block. researchgate.net In contemporary drug discovery and materials science, complex molecules are often assembled from smaller, functionalized fragments. The 2-cyclobutyl-imidazole scaffold appears in the chemical structures of more elaborate compounds designed for research purposes, such as those used in screening libraries. chemdiv.comchemscene.com For instance, derivatives like 2-Bromo-1-cyclobutyl-1H-imidazole and 2-Cyclobutyl-6-methyl-1h-benzo[d]imidazole are available as building blocks for chemical synthesis. chemscene.combldpharm.com The synthesis of such derivatives highlights the utility of the 2-cyclobutyl-imidazole core in constructing larger, potentially bioactive molecules.

The synthesis of 2-substituted imidazoles can be achieved through various methods, often involving the cyclization of precursors. acs.orgacs.org The attachment of the cyclobutyl group at the 2-position can be accomplished through reactions involving cyclobutanone (B123998) or related cyclobutyl precursors with an appropriate imidazole or pre-imidazole structure. uib.no The presence of the cyclobutyl ring can impact how the molecule fits into a receptor's binding pocket and can improve metabolic stability compared to simpler alkyl chains. Therefore, this compound serves as a valuable component in the toolkit of medicinal chemists for generating novel molecular diversity.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6(3-1)7-8-4-5-9-7/h4-6H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOAXNNBTQYBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20706259 | |

| Record name | 2-Cyclobutyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20706259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-00-0 | |

| Record name | 2-Cyclobutyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20706259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclobutyl 1h Imidazole and Its Derivatives

Established Synthetic Pathways for 2-Cyclobutyl-1H-imidazole

Multi-Step Synthesis from Cyclobutanemethanol

A common and well-documented approach to this compound involves a multi-step synthesis commencing with cyclobutanemethanol. lookchem.comchemicalbook.com This pathway is characterized by the initial oxidation of the starting alcohol to an aldehyde, followed by the construction of the imidazole (B134444) ring.

With cyclobutanecarboxaldehyde (B128957) in hand, the imidazole ring is typically constructed through a condensation reaction. One of the most established methods for imidazole synthesis is the Debus-Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgwikipedia.orgpharmaguideline.com In the context of this compound synthesis, cyclobutanecarboxaldehyde acts as the aldehyde component.

The general mechanism involves the condensation of glyoxal (B1671930) (a 1,2-dicarbonyl compound), cyclobutanecarboxaldehyde, and ammonia to yield the desired 2-substituted imidazole. wikipedia.orgpharmaguideline.com While this method is versatile, it can sometimes result in modest yields. wikipedia.org

An alternative condensation approach involves the reaction of cyclobutanecarboxaldehyde with a suitable 1,2-diaminoalkane in the presence of a dehydrogenating catalyst, such as platinum on alumina, at elevated temperatures. wikipedia.org

Alternative and Optimized Synthetic Routes

In addition to the classical multi-step approach, alternative and more optimized routes have been explored to enhance the efficiency and yield of this compound and its derivatives.

One notable method involves the reaction of an organometallic imidazole species with a cyclobutane-containing electrophile. For instance, treating 1H-imidazole with n-butyllithium generates 2-lithioimidazole, a potent nucleophile. This intermediate can then react with cyclobutanoyl chloride to form cyclobutyl(1H-imidazol-2-yl)methanone. While this produces a ketone derivative, it demonstrates a direct method for introducing the cyclobutyl group at the 2-position of the imidazole ring.

Another approach involves the direct C-H functionalization of the imidazole ring. This modern technique can offer a more atom-economical and efficient synthesis.

Furthermore, the Van Leusen imidazole synthesis provides another pathway where an aldimine reacts with tosylmethyl isocyanide (TosMIC) to form the imidazole ring. wikipedia.org This method can be adapted for the synthesis of this compound by using an aldimine derived from cyclobutanecarboxaldehyde.

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced properties.

Halogenation of the Imidazole Ring

Halogenation is a common functionalization strategy for imidazole rings, introducing reactive handles for further chemical transformations. The imidazole ring can be halogenated at various positions, depending on the reaction conditions and the specific halogenating agent used.

For the halogenation of imidazoles, reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed. google.com The reaction typically proceeds in the presence of a base. google.com Theoretical studies on the migration of halogens in the imidazole ring suggest that the process can occur through N-halogenated intermediates followed by rearrangement to the C-halogenated product. csic.es The introduction of a halogen atom, such as bromine or chlorine, onto the imidazole ring of this compound opens up possibilities for cross-coupling reactions to introduce further substituents.

Biological Activity and Pharmacological Relevance

Investigation of 2-Cyclobutyl-1H-imidazole as a Protein Kinase Inhibitor

The this compound moiety serves as a foundational structure in the development of potent protein kinase inhibitors. google.com Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is frequently implicated in diseases such as cancer. nih.govtandfonline.com The imidazole (B134444) scaffold is a common feature in compounds designed to target kinases like B-Raf and p38 MAPK. researchgate.net Specifically, this compound has been utilized as a key intermediate in the synthesis of complex molecules designed to inhibit protein kinase activity. google.com

B-Raf is a serine-threonine kinase that is a critical component of the RAS-RAF-MEK-ERK signaling pathway. nih.gov Mutations that lead to the aberrant activation of this pathway are common in various human cancers, making B-Raf a significant therapeutic target, particularly in melanoma. nih.gov The this compound structure is a component of certain compounds developed as B-Raf kinase inhibitors. google.com For instance, it has been used as a starting material in the synthesis of more complex imidazole derivatives that are then tested for their ability to inhibit B-Raf. google.com Research has led to the discovery of potent B-Raf inhibitors based on 2,4,5-trisubstituted imidazole structures. nih.govnih.gov One study identified a novel triarylimidazole derivative, SB-590885, as a potent and highly selective inhibitor of B-Raf kinase. nih.govrndsystems.com

The inhibition of B-Raf kinase directly impacts the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the RAS-RAF-MEK-ERK pathway. nih.gov This pathway plays a central role in regulating cellular processes including proliferation, differentiation, survival, and apoptosis. tandfonline.comnih.gov In many cancers, hyperactivation of this pathway promotes uncontrolled cell growth and survival. nih.gov

The efficacy of B-Raf inhibitors derived from structures like this compound is often evaluated by measuring their effect on downstream components of the signaling cascade. google.com A key downstream target of B-Raf is the MEK kinase. Therefore, a common method to confirm the inhibitory action of these compounds is to measure the levels of phosphorylated MEK (p-MEK). google.com A reduction in p-MEK levels indicates successful inhibition of B-Raf activity, which in turn can suppress the proliferation of tumor cells that rely on this pathway. google.comrndsystems.com Through the modulation of these pathways, B-Raf inhibitors can induce apoptosis and inhibit cell proliferation. nih.gov

Biological Investigations of this compound Derivatives

Derivatives of this compound have been synthesized and investigated for a range of biological activities beyond B-Raf inhibition. The versatility of the imidazole core allows for modifications that can target different enzymes and cellular processes. smolecule.commdpi.com For example, a patent describes the synthesis of 2-[[4-bromo-5-(2-chloropyrimidin-4-yl)-2-cyclobutylimidazol-1-yl]methoxy]ethyl-trimethylsilane as a protein kinase inhibitor. google.com

Other research has focused on different kinase targets. Studies on 1-cyclobutyl-1H-imidazol-2-amine derivatives have shown selective inhibition of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative diseases. smolecule.com Furthermore, imidazole-based compounds have been explored as inhibitors of Transforming Growth Factor β-activated kinase 1 (TAK1), which is involved in inflammatory and oncological disorders. nih.gov Beyond kinase inhibition, imidazole derivatives have demonstrated a broad spectrum of bioactivities, including antimicrobial effects against various bacterial strains. mdpi.com

| Derivative Class | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| This compound Derivatives | B-Raf and c-Raf Kinase | Used as a key intermediate in the synthesis of compounds that inhibit phosphorylated MEK, a downstream target of Raf kinases. | google.com |

| 1-Cyclobutyl-1H-imidazol-2-amine Derivatives | Cyclin-Dependent Kinase 5 (CDK5) | Exhibits 30-fold selectivity for CDK5 over CDK2 due to specific hydrophobic interactions. | smolecule.com |

| 2,4-1H-Imidazole Carboxamides | TAK1 Kinase | Identified as novel, biochemically potent, and kinome-selective inhibitors of TAK1. | nih.gov |

| Pyridinylimidazole Scaffolds | JNK3 Kinase | Structural optimization shifted selectivity from p38α MAPK to JNK3, resulting in potent inhibitors. | acs.org |

| General Imidazole Derivatives | Antimicrobial Activity | Showed activity against both Gram-positive and Gram-negative bacterial strains. | mdpi.com |

Mechanisms of Action Related to Kinase Inhibition by this compound Derivatives

The mechanism by which imidazole-based compounds inhibit kinases typically involves interaction with the ATP-binding pocket of the enzyme. nih.govsmolecule.com These inhibitors are often classified based on their specific binding mode.

One common mechanism is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. nih.gov This interaction is critical for anchoring the inhibitor in the ATP-binding site, preventing the binding of ATP and subsequent phosphorylation of target substrates. For example, research on 2,4-1H-imidazole carboxamides as TAK1 inhibitors revealed a distinct binding mode where the imidazole core binds to the kinase hinge. nih.gov

The selectivity of these inhibitors for specific kinases is often determined by interactions with other regions of the ATP-binding pocket. The cyclobutyl group in some derivatives plays a crucial role in achieving this selectivity. In the case of CDK5 inhibitors derived from 1-cyclobutyl-1H-imidazol-2-amine, the cis-configuration of the cyclobutyl group allows for optimal hydrophobic interactions with specific amino acid residues (Phe80 and Ile10) in the binding site of CDK5. smolecule.com These interactions are less favorable in the structurally different hydrophobic pocket of the closely related kinase CDK2, which accounts for the compound's 30-fold selectivity for CDK5. smolecule.com This demonstrates how modifications to the core cyclobutyl-imidazole structure can fine-tune the compound's binding affinity and selectivity profile.

Structure Activity Relationship Sar Studies of 2 Cyclobutyl 1h Imidazole Derivatives

Impact of Cyclobutyl Moiety Modifications on Biological Activity

The cyclobutyl group attached to the imidazole (B134444) ring is a critical determinant of the biological activity of these derivatives. Its size, conformation, and orientation within the target's binding pocket significantly influence potency and selectivity. Research indicates that the cyclobutyl group enhances the compound's ability to interact with biological targets.

SAR studies have revealed that the four-membered cyclobutyl ring is often optimal for activity compared to other cyclic or acyclic alkyl groups. nih.gov For instance, in one study of pyrazole-based kinase inhibitors, the cyclobutyl-substituted derivative demonstrated superior activity over analogues containing hydrogen, methyl, isopropyl, cyclopropyl (B3062369), cyclopentyl, or phenyl groups. nih.gov

Modifications to the ring size have a pronounced effect on inhibitory potential. Enlarging the ring from cyclobutyl to cyclopentyl can lead to a decrease in activity, likely due to increased steric hindrance within the confined space of an enzyme's active site. smolecule.com Conversely, shrinking the ring to a cyclopropyl group can destabilize important hydrophobic interactions, also resulting in reduced activity. smolecule.com

The stereochemistry of the cyclobutyl group is another vital factor. Molecular dynamics simulations have shown that the spatial arrangement of the ring dictates how well it fits into the hydrophobic pockets of target kinases. smolecule.com For example, the cis-orientation of the cyclobutyl group in a series of cyclin-dependent kinase 5 (CDK5) inhibitors was found to enhance binding affinity by 15-fold compared to the trans-isomer. smolecule.com This preference is attributed to the cis-configuration enabling optimal hydrophobic interactions with key amino acid residues like phenylalanine 80 (Phe80) and isoleucine 10 (Ile10) in the CDK5 binding site. smolecule.com

| Cycloalkyl Moiety Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|

| Cyclopropyl | Destabilizes hydrophobic interactions, reducing activity. | smolecule.com |

| Cyclobutyl | Often found to be optimal for activity compared to other groups. | nih.gov |

| Cyclopentyl | Reduces activity, likely due to increased steric hindrance. | smolecule.com |

| cis-Cyclobutyl Geometry | Enhances binding affinity significantly (e.g., 15-fold) compared to the trans-isomer in specific kinase targets. | smolecule.com |

Substituent Effects on the Imidazole Core and N-Substituents on Kinase Inhibition

The imidazole core serves as a central scaffold for orienting key interacting groups, and its substitution pattern is fundamental to kinase inhibition. The nitrogen atoms and carbon positions of the imidazole ring provide multiple points for modification, each influencing the compound's electronic properties and binding capabilities.

The arrangement of atoms within the heterocyclic core is essential. Studies comparing different scaffolds have shown that even minor changes can lead to a significant loss of activity. For example, replacing a pyridinylimidazole core with an imidazol-2-one derivative resulted in decreased inhibitory activity against c-Jun N-terminal kinase 3 (JNK3). acs.org However, in another series, switching from a pyrrole (B145914) to an imidazole core led to a twofold increase in potency against transforming growth factor β-activated kinase 1 (TAK1), indicating that the imidazole ring's specific hydrogen bonding capabilities with the kinase hinge region were critical for activity. nih.gov

Substitution directly on the imidazole ring carbons has a profound impact. Introduction of a methyl group at the C2 position of a pyrrolidine-based inhibitor scaffold resulted in a significant drop in potency, suggesting steric congestion in the binding pocket. nih.gov In contrast, substitution at other positions, such as C4, can be more tolerated, though replacement of an aromatic ring at this position with cycloalkyl groups has been shown to dramatically decrease activity. acs.org

Nitrogen substitution on the imidazole ring is also a key area for SAR exploration. The introduction of an additional alkyl substituent on an imidazole nitrogen atom can have varied effects depending on which nitrogen is substituted and the specific kinase target. acs.org Structure-guided optimization of metallo-β-lactamase inhibitors revealed that appropriate substituents at the N1 position of the imidazole ring were important for achieving potent inhibition, primarily by facilitating interactions with flexible loops in the active site. rcsb.org

| Core/Substituent Modification | Impact on Kinase Inhibition | Target/Context | Reference |

|---|---|---|---|

| Replacement of Pyrrole with Imidazole | 2-fold increase in potency | TAK1 | nih.gov |

| Replacement of Imidazole with Imidazol-2-one | Decreased inhibitory activity | JNK3 | acs.org |

| C2-Methyl Substitution | Large drop in potency due to steric congestion | Pyrrolidine-based inhibitors | nih.gov |

| Replacement of C4-Aromatic with Cycloalkyl | Dramatic decrease in activity | p38α MAPK / JNK3 | acs.org |

| N1-Position Substitution | Can be critical for potent inhibition by interacting with active site loops | Metallo-β-lactamase | rcsb.org |

Rational Design Principles for Enhanced Potency and Selectivity

The development of 2-cyclobutyl-1H-imidazole derivatives from initial hits into potent and selective drug candidates relies heavily on rational design principles. Techniques such as structure-based drug design (SBDD) and computational analysis are instrumental in guiding the optimization process. nih.gov

X-ray crystallography is a cornerstone of rational design, providing high-resolution three-dimensional structures of inhibitors bound to their target enzymes. nih.govrcsb.org This structural information reveals the precise binding mode, identifying key hydrogen bonds, hydrophobic interactions, and areas where modifications could enhance affinity or selectivity. For example, crystallographic analysis of an inhibitor bound to TAK1 revealed a distinct binding mode, including an unusual amide flip in the kinase hinge region, which was crucial information for subsequent design efforts. nih.gov

Molecular dynamics simulations complement static crystal structures by providing insights into the dynamic nature of the inhibitor-enzyme complex. smolecule.com These simulations can explain differences in potency and selectivity, as seen in the case of CDK5 inhibitors, where the cis-configuration of the cyclobutyl group was shown to enable more favorable hydrophobic interactions compared to the trans-isomer, leading to a 30-fold selectivity over the related kinase CDK2. smolecule.com

A key principle in rational design is to leverage these structural insights to modify the lead compound. This often involves a multi-pronged approach:

Optimizing Core Interactions: Ensuring the central imidazole scaffold makes optimal hydrogen bonds with the kinase hinge region. The discovery that an imidazole core was superior to a pyrrole core for TAK1 inhibition is a testament to this principle. nih.gov

Exploiting Hydrophobic Pockets: Modifying substituents, such as the cyclobutyl group, to perfectly fit into hydrophobic pockets within the active site. The preference for the cyclobutyl group over smaller or larger cycloalkanes is a direct result of the specific topology of these pockets. nih.govsmolecule.com

Enhancing Selectivity: Introducing modifications that favor binding to the intended target over off-targets. This can be achieved by exploiting subtle differences in the amino acid composition or conformation of the active sites of different kinases. smolecule.comacs.org For example, designing a molecule to interact with a specific flexible loop present in one enzyme but not another can confer selectivity. rcsb.org

Ultimately, the rational design process is an iterative cycle of design, synthesis, and biological evaluation, informed at each stage by an ever-deepening understanding of the molecular interactions governing potency and selectivity. acs.orgrsc.org

Preclinical Evaluation and Translational Research

In Vitro Efficacy Studies of 2-Cyclobutyl-1H-imidazole Derivatives

In vitro studies, conducted in a controlled laboratory setting outside of a living organism, provide the initial assessment of a compound's biological effects at a cellular and molecular level. For this compound derivatives, these studies are instrumental in confirming their mechanism of action and identifying the most promising candidates for further development.

A primary mechanism of action for many imidazole-based compounds is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. google.compromega.com Cell-based assays are employed to determine the potency and selectivity of these compounds in a cellular context.

One common method is the use of biochemical kinase inhibition assays, such as the LanthaScreen™ or Kinase-Glo® platforms, which measure the ability of a compound to block the activity of a specific kinase. promega.comnih.gov For instance, a study on 2,4-1H-imidazole carboxamides, a class of compounds structurally related to this compound, utilized a LanthaScreen assay to determine their inhibitory concentration (IC50) against Transforming growth factor β-activated kinase 1 (TAK1). nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the kinase activity by 50%.

The selectivity of these inhibitors is also a critical parameter. Kinome-wide screening, where a compound is tested against a large panel of kinases, helps to identify potential off-target effects. nih.gov For example, an imidazole (B134444) derivative, compound 22, was screened against a panel of 468 kinases and was found to be highly selective for TAK1, inhibiting only four other kinases at a high concentration. nih.gov This high selectivity is a desirable characteristic for a drug candidate, as it can minimize the potential for side effects.

The development of macrocyclic derivatives has also been explored as a strategy to enhance kinase inhibitory activity and selectivity. scienceopen.com For example, a macrocyclic compound with a 1,5-naphthyridine (B1222797) core, compound 14, demonstrated potent inhibition of PI3Kα and mTOR with IC50 values of 0.8 nM and 3.3 nM, respectively. scienceopen.com

Table 1: Kinase Inhibition Data for Imidazole Derivatives This table presents a selection of imidazole derivatives and their corresponding kinase inhibition data, highlighting their potency against specific kinase targets.

| Compound | Target Kinase | Assay Type | IC50 (nM) |

|---|---|---|---|

| Compound 2 | TAK1 | AlphaScreen | 28 |

| Staurosporine | TAK1 | LanthaScreen | 39 |

| Compound 14 | PI3Kα | Biochemical | 0.8 |

| Compound 14 | mTOR | Biochemical | 3.3 |

| Pacritinib | JAK2 | Biochemical | 23 |

| Pacritinib | Flt3 | Biochemical | 22 |

| Compound 8 | DYRK1A | Biochemical | 13 |

| Compound 8 | DYRK1B | Biochemical | 19 |

| Compound 16 | Chk2 | Cell-free | 48.4 |

| Compound 17 | Chk2 | Cell-free | 17.9 |

| FGFR Inhibitor 106 | FGFR1 | Biochemical | 2000 |

| FGFR Inhibitor 106 | FGFR2 | Biochemical | 800 |

| FGFR Inhibitor 106 | FGFR3 | Biochemical | 4500 |

Data sourced from multiple studies. nih.govscienceopen.commdpi.comnih.gov

Once the kinase inhibitory activity of this compound derivatives is established, their efficacy is evaluated in relevant disease models, most commonly cancer cell lines. wisdomlib.org These studies assess the ability of the compounds to inhibit cell proliferation, induce cell death (apoptosis), and arrest the cell cycle. wisdomlib.orgnih.gov

The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability and proliferation. nih.gov Numerous studies have utilized this assay to determine the IC50 values of imidazole derivatives against various cancer cell lines, including those from breast, colon, and liver cancers. mdpi.comresearchgate.net For instance, a series of 2-aryl-1H-benzo[d]imidazole derivatives showed moderate to excellent anticancer activity in HeLa, A549, and MRC-5 cell lines, with some compounds exhibiting IC50 values below 15 μM. nih.gov Another study reported that compounds O-7 and O-10 demonstrated impressive anti-proliferative activity, with O-7 achieving an IC50 value of 0.236 ± 0.096 μM against A549 cell lines. nih.gov

Flow cytometry is another powerful technique used to analyze the effect of these compounds on the cell cycle. mdpi.com For example, certain imidazole derivatives were found to cause cell cycle arrest at the G2/M phase, which is a common mechanism for anticancer agents that interfere with microtubule dynamics. wisdomlib.orgnih.govmdpi.com

Table 2: In Vitro Anticancer Activity of Imidazole Derivatives This table summarizes the cytotoxic activity of selected imidazole derivatives against various human cancer cell lines, presented as IC50 values.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| B15 | HeLa | <15 |

| B16 | A549 | <15 |

| B19 | MRC-5 | <15 |

| B20 | HeLa, A549 | 5.3 ± 0.21 to 18.1 ± 0.32 |

| O-7 | A549 | 0.236 ± 0.096 |

| O-10 | A549 | 0.622 ± 0.13 |

| Compound 5 | MCF-7 | <5 |

| Compound 5 | HCT-116 | <5 |

| Compound 5 | HepG2 | <5 |

| Compound 93 | HL60 | 0.0083 |

| Compound 93 | HCT116 | 0.0013 |

| Compound II4 | MCF-7 | 0.86 |

| Compound II4 | MDA-MB-231 | 0.48 |

| Compound II23 | MCF-7 | 0.01328 |

| Compound II24 | MCF-7 | 0.01039 |

Data compiled from various research articles. nih.govnih.govnih.govmdpi.comnih.gov

In Vivo Efficacy Assessments in Preclinical Disease Models

Promising results from in vitro studies pave the way for in vivo efficacy assessments in preclinical disease models, typically animal models such as mice. These studies are crucial for evaluating the therapeutic potential of a compound in a whole-organism context, taking into account factors like pharmacokinetics and biodistribution.

For cancer, xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice. mit.edu The effect of the investigational drug on tumor growth is then monitored over time. For example, a study involving a small molecule inhibitor of REV1, JH-RE-06, utilized an A375 human melanoma xenograft mouse model to test its ability to enhance the efficacy of cisplatin, a DNA-damaging chemotherapy agent. mit.edu The combination treatment resulted in suppressed tumor growth and longer survival times in the mice. mit.edu

In the context of neurodegenerative diseases like Alzheimer's, transgenic mouse models that recapitulate aspects of the human disease are employed. nih.gov For instance, the 5xFAD mouse model was used to evaluate the effects of an imidazole-linked heterocycle, LSL33. nih.gov Oral administration of this compound was found to ameliorate cognitive impairment and reduce neuroinflammation markers in these mice. nih.gov

Development of this compound Derivatives as Investigational Agents

The culmination of successful preclinical evaluation is the designation of a this compound derivative as an investigational agent, ready for further development towards clinical trials. This transition involves a comprehensive analysis of all preclinical data, including efficacy, selectivity, and initial insights into the compound's behavior in biological systems.

The development of these derivatives often involves a structure-activity relationship (SAR) approach, where systematic modifications to the chemical structure are made to optimize its pharmacological properties. acs.org For example, a hit-to-lead study on a PqsR inhibitor led to the discovery of a new 1H-benzo[d]imidazole series with enhanced potency. acs.org The replacement of certain groups on the imidazole ring can significantly impact activity, as seen in a study where a 1-methyl-1H-benzo[d]imidazol-2-amine derivative showed a 15-fold enhancement of activity compared to the parent compound. acs.org

Furthermore, the formulation of the investigational agent is a critical step. The choice of delivery method, whether oral or intravenous, can significantly impact the compound's bioavailability and efficacy. nih.gov The ultimate goal is to develop a safe and effective investigational new drug (IND) that can be submitted to regulatory agencies for approval to initiate human clinical trials.

Advanced Research Methodologies and Computational Approaches

Spectroscopic and Chromatographic Characterization Techniques for 2-Cyclobutyl-1H-imidazole and its Derivatives (e.g., LCMS)

The structural confirmation and purity assessment of this compound and its analogs rely heavily on a combination of chromatographic and spectroscopic methods. Liquid Chromatography-Mass Spectrometry (LCMS) is a cornerstone technique, frequently employed to monitor the progress of chemical reactions during synthesis and to confirm the molecular weight of the final products. rsc.orgnih.govsci-hub.box The purity of compounds intended for biological screening is typically verified by LCMS analysis, ensuring that it meets a high standard (e.g., ≥95%). rsc.org

Beyond LCMS, a suite of spectroscopic techniques is used for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are critical for determining the precise molecular structure. nih.gov These methods provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the unambiguous assignment of the compound's framework and the position of substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.govresearchgate.net Characteristic absorption bands can confirm the integrity of the imidazole (B134444) ring and the presence of other moieties.

High-Resolution Mass Spectrometry (HRMS): HRMS is utilized to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. researchgate.netdiva-portal.org

These techniques collectively provide the definitive evidence required to characterize newly synthesized this compound derivatives before they proceed to further biological and computational evaluation. nih.govresearchgate.net

In Silico Modeling and Molecular Docking Studies

Computational methods, particularly in silico modeling and molecular docking, are indispensable tools for investigating the potential of this compound derivatives as therapeutic agents, especially as kinase inhibitors. nih.govnih.gov These approaches provide insights into how these molecules might interact with their biological targets at a molecular level, guiding rational drug design. nih.gov

Molecular docking simulations are performed to predict the binding mode of imidazole derivatives within the active site of target proteins, such as kinases. nih.govd-nb.infomdpi.com These studies are crucial for understanding the specific interactions that contribute to the inhibitor's potency. The analysis focuses on identifying key interactions between the ligand (the imidazole derivative) and the amino acid residues of the protein's binding pocket. researchgate.net

Commonly observed interactions include:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation within the active site.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding affinity.

By analyzing these interactions, researchers can understand the molecular basis of activity and identify which parts of the molecule are most important for binding. d-nb.inforesearchgate.net

| Compound | Target Protein | Interacting Residues | Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| 2-Phenylbenzimidazole | Aurora B Kinase | LEU 83, VAL 91, ALA 104 | Hydrogen Bond, Hydrophobic | -8.2 |

| Generic Imidazole Derivative | CDK2 | LYS 33, ASP 145 | Hydrogen Bond | -10.35 |

| Generic Imidazole Derivative | VEGFR-2 | CYS 919, ASP 1046 | Hydrogen Bond | -10.09 |

This table is illustrative, based on data for related benzimidazole (B57391) and pyrazole (B372694) derivatives to demonstrate the type of data generated in docking studies. nih.govnih.gov

A primary goal of molecular docking and other computational methods is to predict the binding affinity of a ligand for its target, often expressed as a binding energy score (e.g., in kcal/mol). researchgate.netnih.govdiva-portal.org A lower (more negative) binding energy generally suggests a more stable ligand-protein complex and potentially higher potency. nih.gov These predictions allow for the virtual screening of large libraries of compounds, prioritizing those with the most promising binding affinities for synthesis and experimental testing.

Furthermore, computational models can help predict the specificity of a compound. nih.gov By docking the same ligand against multiple different kinases, researchers can estimate its potential for off-target effects. nih.gov An ideal inhibitor would show a significantly stronger predicted binding affinity for the intended target kinase compared to other kinases, indicating high specificity. Machine learning models trained on experimental data can further enhance the prediction of both affinity and specificity for novel derivatives. nih.gov

Computational Chemistry for Structure-Activity Relationship (SAR) Prediction

Computational chemistry plays a vital role in establishing Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful technique used to build predictive models for imidazole derivatives. nih.gov

In a 3D-QSAR study, a series of related compounds with known biological activities are structurally aligned. The model then calculates various molecular fields (e.g., steric and electrostatic) around the molecules and correlates these field values with the observed activity. nih.gov The resulting model can be visualized to show regions where certain properties are predicted to either increase or decrease biological activity.

Favorable Regions: Indicate areas where adding substituents with specific properties (e.g., bulky groups, electronegative atoms) is likely to enhance activity.

Unfavorable Regions: Highlight areas where modifications may be detrimental to activity. nih.gov

These models provide a quantitative and visual guide for lead optimization, helping chemists design new this compound derivatives with improved potency based on predictive insights. nih.gov

Crystallographic Studies of this compound-Target Complexes

X-ray crystallography provides the most definitive and high-resolution data on how a ligand binds to its protein target. diva-portal.org Obtaining a crystal structure of a this compound derivative in a complex with its target kinase would offer an unambiguous, three-dimensional view of the binding mode. diva-portal.org

This experimental technique reveals:

The precise orientation and conformation of the inhibitor within the active site.

Exact bond distances and angles for all intermolecular interactions (e.g., hydrogen bonds) between the inhibitor and the protein. researchgate.net

Structural changes in the protein that may occur upon ligand binding.

While a specific crystal structure for a this compound-target complex is not publicly available, studies on related benzimidazole inhibitors have successfully used this method. diva-portal.org The resulting structural information is invaluable for validating computational models and provides the ultimate guide for structure-based drug design, allowing for highly precise modifications to improve inhibitor affinity and specificity. diva-portal.orgresearchgate.net

Future Perspectives and Broader Implications

Emerging Applications Beyond Current Therapeutic Targets

The imidazole (B134444) nucleus is a well-established pharmacophore found in numerous clinically approved drugs. researchgate.netmdpi.com While historically significant in areas such as antifungal and anti-ulcer treatments, the therapeutic potential of imidazole derivatives, including 2-cyclobutyl-1H-imidazole, is continually expanding into new domains. researchgate.net Current research is uncovering the utility of imidazole-based compounds in a wide array of diseases, suggesting a promising future for analogs of this compound.

One of the most significant emerging areas is oncology . Imidazole derivatives are being investigated as potent anticancer agents with diverse mechanisms of action, including the inhibition of kinases, topoisomerases, and histone deacetylases. nih.govresearchgate.net The development of targeted therapies is a key focus, and the this compound scaffold could be tailored to selectively interact with specific cancer-related proteins.

In the realm of infectious diseases , the rise of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. asm.orgchinacdc.cn Imidazole-containing compounds have shown broad-spectrum activity, and new derivatives are being explored to combat resistant strains of bacteria and fungi. nih.govnih.gov Furthermore, their potential as antiviral agents, including against HIV, is an active area of research. mdpi.com

Neurodegenerative diseases , such as Alzheimer's and Parkinson's, present another frontier for imidazole-based therapeutics. Some derivatives have shown potential as neuroprotective agents and modulators of ion channels, which are implicated in the pathology of these conditions. ijpsjournal.com The ability of the imidazole scaffold to interact with various receptors and enzymes in the central nervous system makes it an attractive starting point for the design of new drugs targeting these complex diseases. benthamdirect.com

The table below summarizes some of the emerging therapeutic areas for imidazole derivatives, which could be explored for this compound and its analogs.

| Therapeutic Area | Potential Molecular Targets/Mechanisms of Action |

| Oncology | Kinase inhibition, Topoisomerase inhibition, Histone deacetylase (HDAC) inhibition, Anti-angiogenesis |

| Infectious Diseases | Inhibition of microbial enzymes, Disruption of microbial cell membranes, Antiviral replication machinery |

| Neurodegenerative Diseases | Ion channel modulation, Enzyme inhibition (e.g., prolyl oligopeptidase), Neuroprotection |

| Inflammatory Diseases | Cyclooxygenase (COX) enzyme inhibition, Modulation of inflammatory signaling pathways |

| Metabolic Disorders | Enzyme inhibition (e.g., α-glucosidase), Receptor modulation |

Advancements in Synthetic Routes for Analog Development

The exploration of the full therapeutic potential of this compound is contingent on the ability to synthesize a diverse range of analogs for structure-activity relationship (SAR) studies. Fortunately, significant advancements in synthetic organic chemistry provide a robust toolkit for the preparation of substituted imidazoles. rsc.orgrsc.org These modern methods offer improvements in terms of efficiency, regioselectivity, and functional group tolerance compared to classical approaches.

Recent synthetic strategies focus on the regiocontrolled construction of the imidazole core. rsc.org Techniques such as metal-catalyzed cross-coupling reactions, multicomponent reactions, and microwave-assisted synthesis have become increasingly prevalent. researchgate.netorganic-chemistry.orgresearchgate.net These methods allow for the rapid generation of libraries of compounds with varied substitution patterns around the imidazole ring.

For the development of this compound analogs, these advanced synthetic routes can be employed to modify other positions on the imidazole ring (e.g., N-1, C-4, and C-5) with a wide range of functional groups. This allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize its pharmacokinetic and pharmacodynamic profile.

The following table highlights some of the modern synthetic methods applicable to the synthesis of this compound analogs.

| Synthetic Method | Description | Advantages |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating the majority of the atoms of the starting materials. | High atom economy, operational simplicity, rapid access to molecular diversity. |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, improved purity of products. |

| Metal-Catalyzed Cross-Coupling | Reactions that form a bond between two carbon atoms or a carbon and a heteroatom with the aid of a metal catalyst (e.g., palladium, copper). | High efficiency and selectivity for bond formation, broad functional group tolerance. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. | Enhanced safety, improved reproducibility, ease of scalability. |

| Green Chemistry Approaches | The design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. | Environmentally friendly, use of safer solvents and reagents, improved energy efficiency. |

Integration of this compound Scaffolds in Polypharmacology

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, is emerging as a promising strategy for treating such diseases, particularly cancer. researchgate.net The imidazole scaffold is well-suited for this approach due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. nih.gov

The this compound core can serve as a versatile template for the development of multi-targeted ligands. By strategically introducing different functional groups at other positions of the imidazole ring, it is possible to design molecules that can simultaneously interact with two or more distinct biological targets. For example, in cancer therapy, a single molecule could be designed to inhibit both a key signaling kinase and a protein involved in angiogenesis. nih.gov

The development of imidazole-based supramolecular complexes also presents an exciting avenue for polypharmacology. nih.gov These complexes can exhibit dual or multiple mechanisms of action, which may help to overcome drug resistance. nih.gov The this compound moiety could be incorporated into such complexes to enhance their therapeutic efficacy and safety profile.

Challenges and Opportunities in Developing Imidazole-Based Therapeutics

Despite the immense potential of imidazole-based compounds, their development into clinically successful drugs is not without its challenges. One of the major hurdles is the emergence of drug resistance , which can limit the long-term efficacy of antimicrobial and anticancer agents. mdpi.comalliedacademies.org Overcoming resistance often requires the development of new compounds that can circumvent the resistance mechanisms or the use of combination therapies. mdpi.commdpi.com

Toxicity and off-target effects are also significant concerns in drug development. While the imidazole ring is generally well-tolerated, specific substitution patterns can lead to adverse effects. nih.gov Careful optimization of the chemical structure is necessary to maximize therapeutic efficacy while minimizing toxicity.

The complexity of diseases like cancer and neurodegenerative disorders also presents a challenge, often requiring a precision medicine approach. diaceutics.com This involves identifying specific patient populations who are most likely to respond to a particular therapy, often through the use of biomarkers.

Despite these challenges, there are numerous opportunities for the development of imidazole-based therapeutics. The advancement of computational drug design and machine learning is accelerating the discovery and optimization of new drug candidates. nih.gov These in silico methods can help to predict the activity and toxicity of novel compounds, reducing the time and cost of drug development.

The growing understanding of disease biology is also opening up new avenues for the development of targeted therapies . By designing molecules that specifically interact with disease-related targets, it is possible to develop more effective and safer medicines. diaceutics.com The versatility of the this compound scaffold makes it an ideal platform for the development of such targeted agents. Furthermore, innovative clinical trial designs, such as biomarker-driven basket or umbrella trials, can help to expedite the clinical development of novel targeted therapies. diaceutics.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.